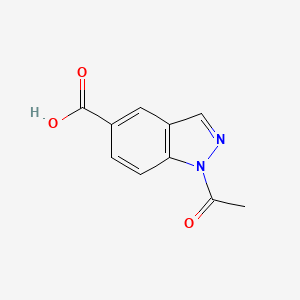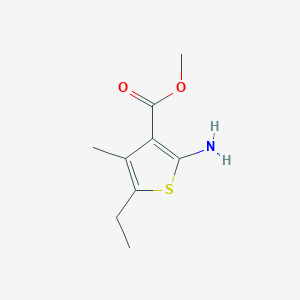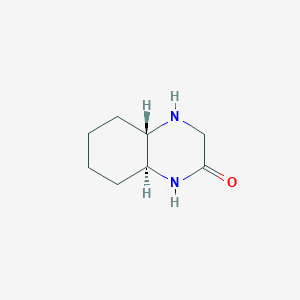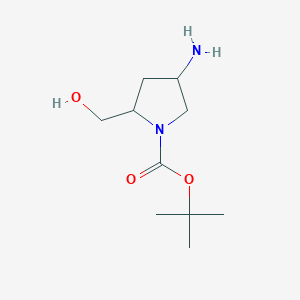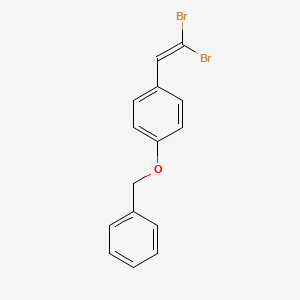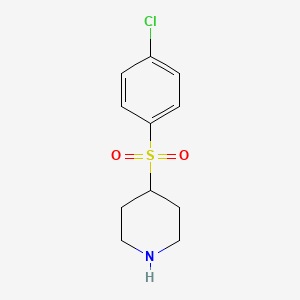
4-(4-chlorobenzenesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzenesulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)piperidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
4-(4-chlorobenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]piperazine
- 4-[(4-Chlorophenyl)sulfonyl]morpholine
- 4-[(4-Chlorophenyl)sulfonyl]thiomorpholine
Uniqueness
4-(4-chlorobenzenesulfonyl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H14ClNO2S |
|---|---|
Poids moléculaire |
259.75 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
Clé InChI |
KZMZUOWQIRVCRK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
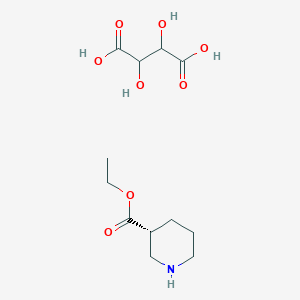
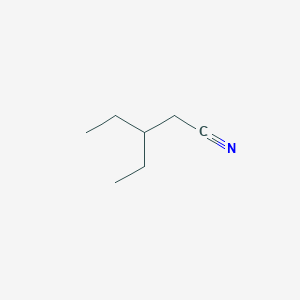

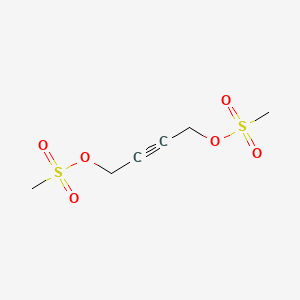
![1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)](/img/structure/B8800682.png)
